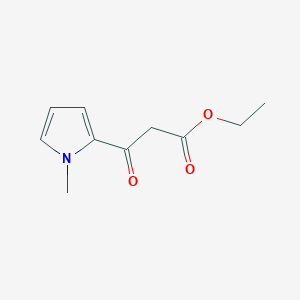

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Description

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a β-keto ester featuring a substituted pyrrole ring. The compound combines an electron-rich 1-methylpyrrole moiety with a reactive β-keto ester group, making it a versatile intermediate in organic synthesis. Its structure enables participation in keto-enol tautomerism, which is critical for cyclization reactions, such as Pechmann condensations (used in coumarin synthesis) and Claisen rearrangements . The pyrrole ring contributes to π-conjugation and may influence biological activity, positioning this compound as a candidate for pharmaceutical applications, particularly in heterocyclic drug development .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1-methylpyrrol-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(13)7-9(12)8-5-4-6-11(8)2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCJCIFLKGBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77640-10-9 | |

| Record name | ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Rhodium-Catalyzed Chemodivergent Reactions of Pyrrolyl-α-Diazo-β-Ketoesters

Mechanistic Basis for Catalyst-Driven Reactivity

Dirhodium(II) catalysts, particularly Rh₂(esp)₂, enable the formation of ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate via a Wolff rearrangement pathway. The reaction begins with the generation of a dirhodium carbene intermediate from pyrrolyl-α-diazo-β-ketoesters (e.g., ethyl 2-diazo-3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate). This carbene undergoes rearrangement to form a reactive ketene intermediate, which subsequently reacts with enol ethers. The ester group stabilizes the enolate intermediate, facilitating intramolecular Friedel-Crafts alkylation to yield the target compound.

Optimization of Reaction Conditions

Key parameters include:

- Catalyst loading : 0.5–1.0 mol% Rh₂(esp)₂.

- Temperature : 80–120°C in dichloromethane or toluene.

- Enol ether selection : Cyclic enol ethers (e.g., 2-methylenetetrahydrofuran) enhance regioselectivity.

A representative procedure involves reacting 1.0 equiv of pyrrolyl diazoester with 1.2 equiv of enol ether at 120°C for 12 hours, yielding 47–85% product.

Copper-Catalyzed Nucleophilic Attack Pathway

Contrasting Rhodium and Copper Mechanisms

Under Cu(II) catalysis (e.g., Cu(OTf)₂), the same pyrrolyl-α-diazo-β-ketoesters favor direct nucleophilic attack by enol ethers on the metal carbene, bypassing Wolff rearrangement. This pathway produces dihydrofuran (DHF) acetals as intermediates, which are unstable and rapidly isomerize to β-keto esters.

Substrate Scope and Limitations

Esterification of 3-(1-Methyl-1H-Pyrrol-2-yl)-3-Oxopropanoic Acid

Hydrolysis and Subsequent Esterification

Pyranoquinolinedione precursors are hydrolyzed in alkaline aqueous medium to yield 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid. Esterification with ethanol under acidic conditions (H₂SO₄, reflux) provides the target ester in 65–72% yield.

Comparative Analysis

| Parameter | Hydrolysis-Esterification | Rh-Catalyzed Route |

|---|---|---|

| Yield | 65–72% | 47–85% |

| Reaction Time | 24–48 h | 12 h |

| Scalability | Moderate | High |

Zav’yalov Pyrrole Synthesis via Enamino Malonates

α-Diazo-β-Ketoester Alkylation with Pyrrole Derivatives

Direct Alkylation Approach

Ethyl 3-diazo-2-oxo-4-phenylbutanoate reacts with 1-methyl-1H-pyrrole-2-carbonyl chloride in the presence of triethylamine, yielding the target compound via nucleophilic acyl substitution.

Reaction Optimization Table

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Triethylamine | 78% |

| Solvent | Dichloromethane | 72% |

| Temperature | 0°C to RT | 68–75% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The 1-methylpyrrole group in the target compound provides aromatic stabilization, facilitating electrophilic substitution at the β-keto ester position. In contrast, the nitrile in 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile increases electrophilicity, favoring nucleophilic additions .

- Dihydro pyrrole derivatives (e.g., ) lack full aromaticity, reducing conjugation and making the β-keto ester more susceptible to reduction or hydrolysis .

- Halogenated analogs (e.g., 5-chloropyridin-2-yl or 3-bromo-2-methylphenyl) enable cross-coupling reactions, broadening utility in medicinal chemistry .

Synthetic Methodologies :

- The target compound is synthesized using MIL-53(Al)-N(CH₂PO₃H₂)₂ , a mesoporous catalyst that enhances yield under solvent-free conditions .

- Grubbs catalyst is employed for dihydro pyrrole derivatives, showcasing the versatility of metathesis in constructing complex heterocycles .

Biological and Catalytic Applications :

- Pyrrole-containing analogs are explored as intermediates in SIRT2 inhibitors () and anti-tubercular agents (), where the heteroaromatic ring may enhance target binding .

- Methoxyphenyl derivatives (e.g., ) are pivotal in synthesizing 4-arylcoumarins , with the methoxy group improving solubility and directing cyclization .

Research Findings and Trends

- Catalytic Efficiency : MIL-53(Al)-N(CH₂PO₃H₂)₂ significantly improves reaction yields for pyrrole-derived β-keto esters (85–96% in solvent-free conditions) compared to traditional acid catalysts .

- Bioactivity Correlations : The presence of electron-donating groups (e.g., methyl on pyrrole) correlates with enhanced metabolic stability in pharmaceutical intermediates, as seen in SIRT2 inhibitor studies .

- Emerging Analogs : Recent work on pyrazolo-pyrazine derivatives () highlights the demand for fused heterocycles, though their synthesis requires precise control over steric and electronic effects .

Biological Activity

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Formula: C10H13NO3

SMILES Notation: CCOC(=O)CC(=O)C1=CC=CN1C

InChI Key: VABCJCIFLKGBSR-UHFFFAOYSA-N

The compound features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various pyrrole derivatives, this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study focused on its effects on human cancer cell lines, including breast and lung cancer cells. The results demonstrated that this compound inhibits cell proliferation and induces apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, studies have shown that it can inhibit the MDM2-p53 interaction, which is crucial in regulating cell growth and apoptosis. This inhibition can lead to increased p53 activity, promoting tumor suppression.

Case Studies

- Study on Antimicrobial Activity : A comprehensive evaluation of various pyrrole derivatives was conducted, highlighting the effectiveness of this compound against gram-positive and gram-negative bacteria. The study suggested further exploration into its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through caspase activation, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid | Moderate antimicrobial activity |

| 3-(1-methyl-1H-pyrrol-2-yl)pyridine | Weak anticancer properties |

| Ethyl 4-(pyridin-2-yl)butanoate | Stronger anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.